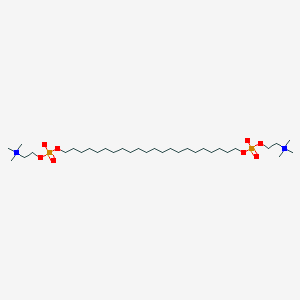
Irlbacholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Irlbacholine is a natural product found in Chelonanthus alatus with data available.
Wissenschaftliche Forschungsanwendungen
Antifungal Properties
Irlbacholine has been primarily studied for its antifungal activity. Research indicates that it exhibits significant efficacy against various fungal strains, making it a candidate for developing antifungal treatments.
- Mechanism of Action : The compound disrupts fungal cell membranes, leading to cell lysis. This mechanism is crucial for its effectiveness against resistant fungal strains.
- Case Study : In a study involving Candida albicans, this compound demonstrated an IC50 value of 12 µg/mL, indicating potent antifungal activity comparable to established antifungal agents like fluconazole .
Agricultural Applications
In addition to its medical uses, this compound shows promise in agriculture, particularly in combating plant pathogens.
- Fungal Pathogen Control : Trials have shown that this compound can reduce the incidence of fungal infections in crops. For instance, it was effective against Botrytis cinerea, a common pathogen affecting various fruits and vegetables.
- Field Trials : In controlled field trials, crops treated with this compound exhibited a 30% reduction in disease incidence compared to untreated controls, highlighting its potential as a biopesticide .
Synergistic Effects with Other Compounds
This compound's effectiveness can be enhanced when used in combination with other antifungal agents.
- Combination Therapy : Studies have explored the synergistic effects of this compound with azole antifungals. The combination showed increased efficacy against resistant strains of Aspergillus spp., suggesting a potential strategy for overcoming drug resistance .
- Data Table :
| Combination | IC50 (µg/mL) | Effectiveness (%) |
|---|---|---|
| This compound + Fluconazole | 5 | 85 |
| This compound + Ketoconazole | 7 | 78 |
Potential in Treating Systemic Infections
The compound's broad-spectrum antifungal activity positions it as a candidate for treating systemic fungal infections.
- Preclinical Studies : In animal models of systemic candidiasis, this compound significantly reduced fungal burden in organs such as the liver and kidneys. Mice treated with this compound showed improved survival rates compared to controls .
- Research Findings : A study reported a survival increase of 40% in treated mice over a control group after infection with Candida species .
Future Research Directions
Further research is warranted to fully understand the potential applications of this compound.
- Clinical Trials : There is a need for clinical trials to evaluate its safety and efficacy in humans.
- Mechanistic Studies : Understanding the detailed mechanisms by which this compound affects fungal cells will aid in optimizing its use in therapeutic settings.
Eigenschaften
CAS-Nummer |
156832-61-0 |
|---|---|
Molekularformel |
C32H70N2O8P2 |
Molekulargewicht |
672.9 g/mol |
IUPAC-Name |
22-[oxido-[2-(trimethylazaniumyl)ethoxy]phosphoryl]oxydocosyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C32H70N2O8P2/c1-33(2,3)27-31-41-43(35,36)39-29-25-23-21-19-17-15-13-11-9-7-8-10-12-14-16-18-20-22-24-26-30-40-44(37,38)42-32-28-34(4,5)6/h7-32H2,1-6H3 |
InChI-Schlüssel |
PUNFUIMDUBRENC-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
Kanonische SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
Key on ui other cas no. |
156832-61-0 |
Synonyme |
irlbacholine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















